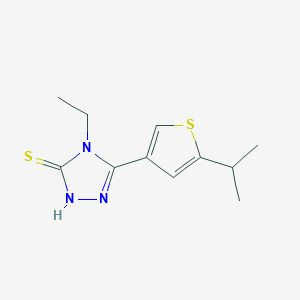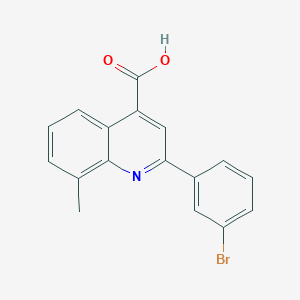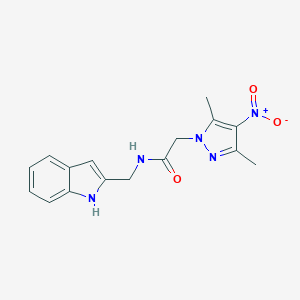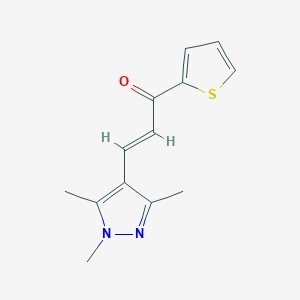
4-ethyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol (EIPT3T) is an organosulfur compound that is used in scientific research related to its biochemical and physiological effects. It has been studied for its potential applications in drug discovery, as well as its potential for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity Compounds structurally related to 4-ethyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their antimicrobial properties. For example, derivatives of 1,2,4-triazoles have demonstrated significant antimicrobial activities against various bacterial and fungal strains. Such compounds are synthesized through various chemical reactions and screened for their potential to inhibit microbial growth, indicating their usefulness in developing new antimicrobial agents (Bayrak et al., 2009; Martin, 2020).
Cancer Research Research into 1,2,4-triazole derivatives has also extended into the field of cancer, where certain compounds have shown efficacy in inhibiting cancer cell migration and growth. These findings are crucial for developing new therapeutic strategies against various cancer types, such as melanoma, breast, and pancreatic cancers (Šermukšnytė et al., 2022).
Pharmacological Properties The synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives and their subsequent pharmacological evaluation have highlighted the potential of these compounds in modulating various biological activities. Studies have revealed that certain derivatives exhibit high cytotoxicity in vitro and possess general stimulation effects on immune cells, suggesting their application in developing new drugs with immunomodulatory properties (Mavrova et al., 2009).
Synthetic and Medicinal Chemistry The synthesis of novel 1,2,4-triazole derivatives, including Schiff and Mannich bases, showcases the versatility of these compounds in chemical synthesis. Such derivatives have been explored for their antimicrobial activities, indicating their potential as lead compounds in medicinal chemistry for drug development (Bayrak et al., 2009).
Eigenschaften
IUPAC Name |
4-ethyl-3-(5-propan-2-ylthiophen-3-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S2/c1-4-14-10(12-13-11(14)15)8-5-9(7(2)3)16-6-8/h5-7H,4H2,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNWAGFGAPJSTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CSC(=C2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455436.png)
![4-[(4-bromophenoxy)methyl]-N-[1-(4-tert-butylphenyl)ethyl]benzamide](/img/structure/B455437.png)
![N-(2-acetyl-4,5-dimethoxyphenyl)-3-[(2-bromophenoxy)methyl]-4-methoxybenzamide](/img/structure/B455438.png)
![2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-5-(4-methoxyphenyl)-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455441.png)
![methyl (2E)-2-({5-[(2,3-dichlorophenoxy)methyl]furan-2-yl}methylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B455442.png)

![2-{[7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]carbonyl}-5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B455447.png)
![5-(3,4-Dimethylphenyl)-2-[(4-{[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,4-diazepan-1-yl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B455449.png)
![(2E)-13-acetyl-2-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1-one](/img/structure/B455450.png)
![3-[(2-bromophenoxy)methyl]-4-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B455453.png)
![3-[(2-bromophenoxy)methyl]-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-4-methoxybenzamide](/img/structure/B455454.png)
![(13E)-13-[(1,5-dimethylpyrazol-4-yl)methylidene]-9-methyl-N-(2-methylphenyl)-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxamide](/img/structure/B455456.png)